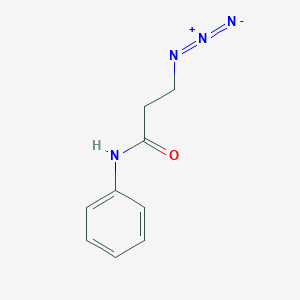

3-azido-N-phenylpropanamide

Description

Properties

IUPAC Name |

3-azido-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAQHLMMANHLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkyl Bromide Precursor Reactivity

The most widely documented method involves the reaction of 3-bromo-N-phenylpropanamide with sodium azide (NaN₃) in polar aprotic solvents. Source details a protocol where 0.69 mmol of 3-bromo-N-phenylpropanamide (alkyl bromide 28 ) reacts with 0.76 mmol NaN₃ in anhydrous dimethylformamide (DMF) under inert conditions. The azide group replaces the bromide via an Sₙ2 mechanism, achieving high yields (75–85%).

Key reaction parameters include:

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

Solvent and Counterion Effects

Source highlights the role of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in DMSO, enhancing NaN₃ solubility and reaction kinetics. For example, substituting DMF with dimethyl sulfoxide (DMSO) at 50°C reduced reaction times to 4–6 hours while maintaining yields above 70%.

Huisgen Cycloaddition for Hybrid Structures

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Silica gel chromatography (hexane/ethyl acetate 3:1) achieves >95% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Click Chemistry (CuAAC Reaction)

3-Azido-N-phenylpropanamide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazoles. Key features include:

Example : Reaction with a quinol alkyne under CuI and lutedine conditions forms triazole-linked compounds .

Reaction Conditions and Stability

-

Solvent Compatibility : DMSO, DMF, and THF are commonly used for synthesis and subsequent reactions .

-

Thermal Stability : Azides decompose at high temperatures (e.g., >100°C), but this compound remains stable under standard reaction conditions .

-

Mild Reduction : LiAlH₄ reductions of related compounds (e.g., chloropropanamides) produce aziridines or amines, suggesting potential for analogous transformations .

Analytical Data and Characterization

Scientific Research Applications

Chemical Synthesis and Click Chemistry

1.1. Click Chemistry Applications

3-Azido-N-phenylpropanamide serves as a precursor in click chemistry, particularly in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction. This reaction is facilitated by the azide moiety, which can readily react with alkynes under mild conditions to form stable triazole derivatives. The resulting triazoles have been shown to possess enhanced biological activity and stability compared to their parent compounds .

1.2. Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been employed as an intermediate in the development of inhibitors targeting specific biological pathways, such as those involved in cancer progression and microbial resistance . The introduction of the azido group allows for further functionalization, enabling the creation of diverse chemical libraries for screening purposes.

Biological Applications

2.1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

2.2. Drug Development

The compound has been investigated for its role as a scaffold in drug development, particularly for targeting G protein-coupled receptors (GPCRs). For example, modifications of the azido group have led to the discovery of potent agonists for the GPR88 receptor, which is implicated in several neurological disorders . The ability to modify the azide group facilitates structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity.

Material Science Applications

3.1. Polymer Chemistry

In materials science, this compound has been explored for its potential in polymer chemistry. The azide functionality can be utilized in polymerization reactions to create functionalized polymers with specific properties . These polymers can be tailored for applications in drug delivery systems or as biomaterials due to their biocompatibility and ability to undergo further chemical modifications.

3.2. Surface Functionalization

The compound's azido group also allows for surface functionalization techniques such as "click" reactions on surfaces or nanoparticles. This capability is particularly useful in creating biosensors or enhancing the performance of nanomaterials used in diagnostics or therapeutics .

Case Studies

Mechanism of Action

The mechanism of action of 3-azido-N-phenylpropanamide involves its ability to undergo chemical transformations that lead to the formation of biologically active compounds. For example, the cycloaddition reaction with alkynes to form triazoles can result in compounds that interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights structural differences between 3-azido-N-phenylpropanamide and its analogs from the evidence:

Key Observations :

- Azido vs. Chloro : The azido group in this compound enables rapid cycloaddition reactions, whereas the chloro group in 3-chloro-N-phenyl-phthalimide acts as a leaving group for polymerization .

- Electron-Withdrawing Groups : Sulfonyl (-SO₂) substituents () enhance stability and binding affinity in drug design compared to the reactive azido group .

Reactivity and Stability

- Azido Group : Highly reactive in click chemistry but thermally unstable; may decompose explosively under heat.

- Chloro Group : Stable under ambient conditions but susceptible to nucleophilic substitution, enabling polymer backbone formation .

- Sulfonyl Group : Electron-withdrawing and stable, enhancing compound half-life in biological systems .

- Hydroxamic Acids : Moderate stability with metal-chelating properties, critical for antioxidant activity .

Notes

- Limitations : Direct data on this compound are absent in the evidence; comparisons rely on substituent chemistry and analog studies.

- Contradictions: No direct conflicts in evidence, but substituent diversity highlights context-dependent utility (e.g., azides for reactivity vs. sulfonys for stability).

- Research Gaps : Further studies on azido-propanamide toxicity and pharmacokinetics are needed for pharmaceutical applications.

Biological Activity

3-Azido-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound exhibits biological activity primarily through its interaction with cellular targets, which may include enzymes involved in metabolic pathways. The azide functional group is known to participate in click chemistry, facilitating the formation of covalent bonds with biomolecules, which can lead to altered biological functions.

Inhibition Studies

Research has shown that azido compounds can inhibit various enzymes. For instance, the inhibition of ribonucleotide reductase (RNR) by azido-substituted nucleotides has been documented, suggesting a potential mechanism for this compound's action .

Study on Carcinogenic Potential

A significant case study investigated the carcinogenic potential of azido compounds. In rodent models, exposure to similar azido compounds has resulted in increased incidences of squamous cell carcinoma. This raises concerns about the safety profile of this compound, particularly in long-term exposure scenarios .

| Compound | Study Type | Findings |

|---|---|---|

| 3-Azido-3'-deoxythymidine (AZT) | Long-term exposure in rodents | Increased incidence of vaginal squamous cell carcinoma |

| This compound | Hypothetical model | Potential for similar carcinogenic effects |

Therapeutic Applications

Despite safety concerns, there are therapeutic applications being explored for azido compounds. For example, some studies suggest that they may have utility in treating autoimmune diseases due to their ability to modulate immune responses .

Radical Formation

Research indicates that nitrogen-centered radicals formed from azido compounds can interact with various biological molecules. This radical formation is crucial for understanding the reactivity and subsequent biological effects of this compound .

Selectivity and Potency

Studies have also focused on the selectivity and potency of azido compounds against specific biological targets. For instance, certain derivatives have shown selective inhibition against protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-azido-N-phenylpropanamide, and what reaction conditions optimize yield and purity?

- Methodology : A one-step synthesis route involves nucleophilic substitution between phenylpropanamide precursors and sodium azide under controlled thermal conditions (14 hours, room temperature to 90°C). Purification via column chromatography using ethyl acetate/hexane gradients improves purity. Reaction progress should be monitored by TLC and validated via NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use / NMR to confirm integration of the azide (-N) and phenyl groups. IR spectroscopy identifies the azide stretch (~2100 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]). Cross-reference experimental data with computational spectra (e.g., density functional theory) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow azide-specific precautions: avoid contact with metals (risk of explosive HN), use fume hoods, and wear nitrile gloves. Store in cool, dry conditions away from oxidizers. Emergency protocols include immediate flushing of exposed skin/eyes with water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound derivatives, and what experimental approaches can elucidate these effects?

- Methodology : Employ chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers. Conduct receptor binding assays (e.g., radioligand displacement for μ-opioid receptors) and functional tests (e.g., cAMP accumulation assays) to compare stereoisomers' EC values. X-ray crystallography can resolve absolute configurations .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies of azido-propanamide compounds?

- Methodology : Perform pharmacokinetic profiling (plasma protein binding, metabolic stability assays) to assess bioavailability discrepancies. Use microdialysis in animal models to correlate free compound concentrations with observed effects. Validate findings via dose-response studies with controlled metabolic inhibitors .

Q. How can computational modeling optimize the design of this compound analogues for targeted drug delivery?

- Methodology : Apply molecular docking studies with μ-opioid receptor crystal structures (PDB ID 6DDF) to predict binding affinities. Use molecular dynamics (MD) simulations (>100 ns) to evaluate complex stability and azide group orientation. Validate predictions with synthetic analogues and SPR binding assays .

Q. What experimental designs effectively differentiate between μ-opioid receptor agonism and allosteric modulation by this compound derivatives?

- Methodology : Implement Schild regression analysis in GTPγS binding assays with/without naloxone. Compare concentration-response curves in the presence of orthosteric antagonists to identify allosteric behavior. Use β-arrestin recruitment assays to assess biased signaling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported azide stability across different solvent systems?

- Methodology : Replicate stability studies (e.g., HPLC purity tracking) under controlled conditions (light, temperature, solvent polarity). Use quantum mechanical calculations (e.g., DFT) to model solvent-azide interactions. Cross-validate with accelerated degradation studies .

Experimental Design Considerations

Q. What in vitro models are appropriate for screening the neuropharmacological effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.